Benzoic acid, 6-formyl-2,3-dimethoxy-, ethyl ester

CAS No.: 104270-87-3

Cat. No.: VC2319963

Molecular Formula: C12H14O5

Molecular Weight: 238.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 104270-87-3 |

|---|---|

| Molecular Formula | C12H14O5 |

| Molecular Weight | 238.24 g/mol |

| IUPAC Name | ethyl 6-formyl-2,3-dimethoxybenzoate |

| Standard InChI | InChI=1S/C12H14O5/c1-4-17-12(14)10-8(7-13)5-6-9(15-2)11(10)16-3/h5-7H,4H2,1-3H3 |

| Standard InChI Key | PKGXRMRBBDDPQF-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C=CC(=C1OC)OC)C=O |

| Canonical SMILES | CCOC(=O)C1=C(C=CC(=C1OC)OC)C=O |

Introduction

Chemical Identity and Structure

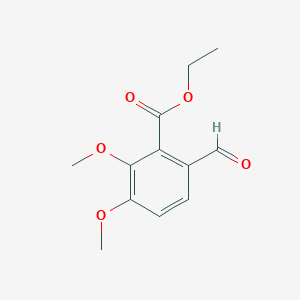

Benzoic acid, 6-formyl-2,3-dimethoxy-, ethyl ester, also known by its IUPAC name ethyl 6-formyl-2,3-dimethoxybenzoate, is a derivative of benzoic acid characterized by specific functional groups strategically positioned on the benzene ring. The compound contains a formyl group and two methoxy groups attached to the benzene ring, along with an ethyl ester group. This arrangement creates a molecule with distinct chemical and physical properties relevant to various applications in organic chemistry.

Basic Identification Data

The compound features a well-defined set of identifiers that facilitate its recognition in chemical databases and literature. These standard identifiers are essential for unambiguous reference in scientific communications.

| Parameter | Value |

|---|---|

| CAS Number | 104270-87-3 |

| Molecular Formula | C₁₂H₁₄O₅ |

| Molecular Weight | 238.24 g/mol |

| IUPAC Name | Ethyl 6-formyl-2,3-dimethoxybenzoate |

| Standard InChI | InChI=1S/C12H14O5/c1-4-17-12(14)10-8(7-13)5-6-9(15-2)11(10)16-3/h5-7H,4H2,1-3H3 |

| Standard InChIKey | PKGXRMRBBDDPQF-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C=CC(=C1OC)OC)C=O |

Structural Features and Chemical Properties

The molecular structure of benzoic acid, 6-formyl-2,3-dimethoxy-, ethyl ester exhibits several noteworthy characteristics that influence its chemical behavior. The compound's reactivity is largely determined by the positioning of its functional groups on the benzene ring.

Functional Group Analysis

The compound contains four key functional groups:

-

An ethyl ester group (-COOC₂H₅)

-

A formyl group (-CHO)

-

Two methoxy groups (-OCH₃)

This combination of functional groups creates a molecule with multiple reactive sites. The formyl group, in particular, provides an active aldehyde site that can participate in various condensation reactions. The ester group offers potential for hydrolysis or transesterification, while the methoxy groups influence electron distribution and solubility properties.

Physical Properties

While detailed physical property data specific to this compound is limited in available literature, some properties can be inferred from structurally similar compounds. As an ester derivative of benzoic acid with additional functional groups, it is expected to present as a crystalline solid at room temperature with moderate solubility in organic solvents such as alcohols, ethers, and chlorinated solvents.

Synthesis and Preparation

The synthesis of benzoic acid, 6-formyl-2,3-dimethoxy-, ethyl ester follows established organic chemistry procedures, with the primary approach involving the esterification of the corresponding carboxylic acid.

Primary Synthetic Route

The most common synthetic pathway involves the reaction of 6-formyl-2,3-dimethoxybenzoic acid (opianic acid) with ethanol. This esterification process is typically facilitated by thionyl chloride as a catalyst, which enhances the reaction efficiency by activating the carboxylic acid for nucleophilic attack by the alcohol.

The reaction proceeds under controlled conditions:

-

Temperature range: 0°C to 20°C

-

Reaction duration: Several hours

-

Reported yield: Approximately 68%

Precursor Compounds

The primary precursor, 6-formyl-2,3-dimethoxybenzoic acid (CAS: 519-05-1), also known as opianic acid, is itself an important compound with defined properties:

-

Molecular formula: C₁₀H₁₀O₅

-

Molecular weight: 210.18 g/mol

-

Melting point: 145-148°C

-

Boiling point: 309.7°C (estimated)

This precursor is formylated 2,3-dimethoxybenzoic acid, which can be synthesized through various routes including oxidation of appropriate benzaldehyde derivatives or through directed functionalization of dimethoxybenzoic acid .

Related Compounds and Structural Analogues

Understanding structural analogues provides context for the potential applications and reactivity patterns of benzoic acid, 6-formyl-2,3-dimethoxy-, ethyl ester. Several related compounds have been more extensively studied, offering insights by chemical similarity.

Methyl 6-Formyl-2,3-dimethoxybenzoate

This closely related methyl ester derivative (CAS: 62059-59-0) differs only in the alkyl portion of the ester group:

-

Molecular formula: C₁₁H₁₂O₅

-

Molecular weight: 224.21 g/mol

The methyl ester variant shares the reactive formyl group and is similarly prepared from 6-formyl-2,3-dimethoxybenzoic acid through esterification with methanol rather than ethanol. The methyl and ethyl esters would be expected to display similar reactivity patterns with slight differences in physical properties such as solubility and boiling point.

Other Dimethoxybenzoic Acid Esters

Chemical Reactivity and Transformations

The functional groups present in benzoic acid, 6-formyl-2,3-dimethoxy-, ethyl ester enable various chemical transformations that can be exploited in synthetic chemistry.

Ester Hydrolysis

Under basic or acidic conditions, the ethyl ester group can undergo hydrolysis to regenerate the carboxylic acid. This reaction represents a potential protection/deprotection strategy in multistep syntheses.

Formyl Group Reactions

The aldehyde functionality can participate in numerous reactions including:

-

Reductions to primary alcohols

-

Oxidations to carboxylic acids

-

Condensations with amines to form imines

-

Aldol reactions with enolizable carbonyls

-

Wittig reactions to form alkenes

These transformation possibilities enhance the compound's utility as a versatile intermediate in organic synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume